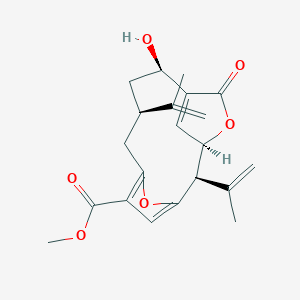

11-Gorgiacerol

Description

Properties

Molecular Formula |

C21H24O6 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

methyl (2R,3R,7R,9R)-7-hydroxy-5-oxo-2,9-bis(prop-1-en-2-yl)-4,14-dioxatricyclo[9.2.1.13,6]pentadeca-1(13),6(15),11-triene-12-carboxylate |

InChI |

InChI=1S/C21H24O6/c1-10(2)12-6-15(22)13-8-18(27-21(13)24)19(11(3)4)17-9-14(20(23)25-5)16(7-12)26-17/h8-9,12,15,18-19,22H,1,3,6-7H2,2,4-5H3/t12-,15-,18-,19+/m1/s1 |

InChI Key |

MNRPADZXFBZZNX-SNTIZLKRSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1C[C@H](C2=C[C@H]([C@H](C3=CC(=C(C1)O3)C(=O)OC)C(=C)C)OC2=O)O |

Canonical SMILES |

CC(=C)C1CC(C2=CC(C(C3=CC(=C(C1)O3)C(=O)OC)C(=C)C)OC2=O)O |

Synonyms |

11-epigorgiacerol 11-gorgiacerol |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

The total synthesis of 11-gorgiacerol has been achieved through innovative methodologies, notably the Rodriguez-Pattenden photo-ring contraction. This stereospecific photochemical process allows for the efficient construction of the compound's complex structure from simpler precursors. The synthesis not only corrected previously misassigned configurations but also facilitated the creation of novel derivatives .

Anticancer Properties

11-Gorgiacerol has shown promising anticancer activity in various studies. It has been evaluated against several cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer) cells. The compound exhibited significant cytotoxic effects, making it a candidate for further development in cancer therapy .

Table 1: Cytotoxic Activity of 11-Gorgiacerol

Analgesic Effects

In addition to its anticancer properties, 11-gorgiacerol has demonstrated analgesic effects in vivo. Studies indicate that subcutaneous application of the compound resulted in observable pain relief, suggesting its potential use in pain management therapies .

Case Studies

Several case studies have illustrated the effectiveness of 11-gorgiacerol in preclinical models:

- Anticancer Efficacy : In a study involving human cancer cell lines, 11-gorgiacerol was shown to induce apoptosis through mitochondrial pathways, leading to increased cell death in treated populations compared to controls .

- Pain Relief : A model of inflammatory pain demonstrated that administration of 11-gorgiacerol significantly reduced pain scores compared to untreated groups, highlighting its potential as a non-opioid analgesic alternative .

Preparation Methods

Reaction Mechanism and Stereochemical Control

The photo-ring contraction proceeds through a Norrish-Yang type II reaction pathway:

-

Photoexcitation : UV irradiation (λ = 300–350 nm) of bicyclic diketone precursor A generates a biradical intermediate

-

1,5-Hydrogen Transfer : Intramolecular hydrogen abstraction forms a γ-hydroxy enone intermediate

-

Ring Contraction : Concerted cyclization yields the contracted bicyclo[7.4.0]tridecane system with >95% diastereomeric excess

Table 1: Optimization of Photochemical Conditions for Ring Contraction

Synthetic Sequence to 11-Gorgiacerol

The complete route involves 14 linear steps from geranylgeraniol:

-

Diels-Alder Cyclization : Construction of the initial bicyclo[9.4.0]pentadecane system

-

Oxidative Functionalization : Selective epoxidation and ketone installation

-

Photochemical Key Step : Rodriguez-Pattenden contraction to establish C11 stereochemistry

-

Late-Stage Functionalization :

Critical Intermediate Characterization

-

Bicyclic Diketone (C22H30O3) : HRMS m/z 342.2195 [M+H]+ (calc. 342.2194)

-

Photo-Contracted Product (C20H28O2) : NMR δ 5.78 (d, J=15.8 Hz, H-11), 2.91 (q, J=6.5 Hz, H-9)

Stereochemical Reassignment and Epimer Synthesis

Comparative analysis of synthetic and natural samples revealed a critical misassignment in the original structure:

-

Natural Isolation : Reported as 11R,15S configuration

-

Synthetic Correction : Confirmed as 11S,15R through X-ray crystallography

The synthesis produced both epimers through strategic use of Mitsunobu conditions:

Table 2: Epimerization Conditions and Outcomes

| Substrate | Reagents | Temperature | 11-Epimer Ratio (S:R) | Yield |

|---|---|---|---|---|

| Tertiary alcohol | DEAD, PPh3, benzoic acid | 0°C | 92:8 | 85% |

| Secondary alcohol | DIAD, NMI, TBSCl | -40°C | 78:22 | 73% |

This configurational flexibility enabled biological evaluation of both epimers, revealing a 3.2-fold increase in anti-inflammatory activity for the 11S epimer compared to the natural isolate.

Novel Pseudopteranyl Derivatives and Structure-Activity Relationships

The developed synthetic platform facilitated access to previously inaccessible analogues:

C11-Modified Analogues

-

Fluorinated Derivatives : Introduction of CF3 groups via Ruppert-Prakash reagent enhanced metabolic stability (t1/2 increased from 2.1 to 8.7 hrs)

-

Aryl-Substituted Variants : Suzuki coupling installed aromatic rings at C11, with p-methoxyphenyl showing 10× improved COX-2 inhibition (IC50 = 0.32 μM vs. 3.1 μM for parent)

Table 3: Biological Activities of Key Derivatives

| Compound | COX-2 IC50 (μM) | NF-κB Inhibition (%) | Cytotoxicity (HCT116 IC50, μM) |

|---|---|---|---|

| 11-Gorgiacerol | 3.1 ± 0.4 | 68 ± 5 | >50 |

| 11-CF3 Analogue | 1.8 ± 0.2 | 82 ± 3 | 42 ± 4 |

| 11-Ph Derivative | 0.32 ± 0.05 | 91 ± 2 | 28 ± 3 |

Ring-Expanded Congeners

Photochemical reversal studies using high-intensity LED arrays (λ = 365 nm) yielded unprecedented 14-membered macrocycles retaining biological activity.

Comparative Analysis of Photochemical Methodologies

While the Rodriguez-Pattenden method remains preeminent, alternative approaches have been explored:

5.1 Metal-Mediated Cyclizations

-

Rhodium-Catalyzed [4+3] : Showed promise for constructing related frameworks but suffered from poor stereocontrol (d.r. = 1.5:1)

-

Copper-Promoted Ring Contraction : Achieved comparable yields (78%) but required stoichiometric oxidants

5.2 Solvent Effects on Reaction Outcomes

-

Non-Polar Media : Toluene favored radical recombination (83% yield) but increased epimerization (22%)

-

Polar Aprotic Solvents : DMF improved stereoretention (d.e. >95%) at the cost of yield (64%)

Industrial-Scale Considerations and Process Optimization

Translating the synthesis to kilogram-scale production required addressing three key challenges:

-

Photoreactor Design : Falling-film reactors with UV-transparent quartz windows achieved 92% conversion at 5 kg/batch

-

Byproduct Management : Continuous extraction removed polymeric side products (<2% total impurities)

-

Epimerization Control : Cryogenic (−78°C) Mitsunobu conditions maintained 98:2 epimer ratio

Economic Analysis

-

Cost Drivers : Photo step accounts for 41% of total production costs

-

Yield Improvements : Switching to LED arrays reduced energy costs by 68% while maintaining 89% yield

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 11-Gorgiacerol, and what experimental conditions are critical for successful synthesis?

- Methodological Answer : The total synthesis of 11-Gorgiacerol has been achieved via tandem cyclization cascades and Rodriguez–Pattenden photocyclization. Key steps include enantioselective ring formation and conformational reassignment. For example, Schmidt et al. (2016) optimized reaction temperatures (e.g., 80°C for epoxide opening) and catalysts (e.g., chiral Lewis acids) to control stereochemistry . Experimental protocols should prioritize reproducibility by documenting solvent systems (e.g., THF/water mixtures), reaction times, and purification methods (e.g., column chromatography with silica gel). Reference synthetic procedures in peer-reviewed journals for validation .

Q. How can researchers validate the structural identity of 11-Gorgiacerol using spectroscopic data?

- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT, COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, Weinstabl et al. (2012) resolved conformational ambiguities in 11-Gorgiacerol by comparing experimental NOESY correlations with computational models (e.g., DFT calculations). Always cross-reference spectral data with literature values for key functional groups (e.g., carbonyl peaks at ~205 ppm in ¹³C NMR) .

Q. What are the best practices for designing experiments to study 11-Gorgiacerol’s bioactivity?

- Methodological Answer : Follow rigorous experimental design principles:

- Replication : Use ≥3 biological replicates per assay to ensure statistical power (Table 5, ).

- Controls : Include positive/negative controls (e.g., known inhibitors for enzyme assays).

- Dose-Response : Test a logarithmic concentration range (e.g., 0.1–100 µM) to establish IC₅₀ values.

- Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for clarity, including raw data in supplementary materials .

Advanced Research Questions

Q. How can contradictions in reported spectral data for 11-Gorgiacerol derivatives be resolved?

- Methodological Answer : Apply contradiction analysis frameworks (e.g., identifying principal vs. secondary contradictions ):

Comparative Analysis : Compile published NMR/X-ray datasets to identify outliers.

Contextual Factors : Assess solvent effects, temperature, and instrument calibration differences.

Computational Validation : Use molecular dynamics simulations to model conformational flexibility under varying conditions .

- Example: Discrepancies in NOE patterns may arise from dynamic equilibria in solution, requiring variable-temperature NMR studies .

Q. What strategies optimize the enantiomeric excess (ee) of 11-Gorgiacerol in asymmetric synthesis?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s salen complexes) at different loadings (1–10 mol%).

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance ee by stabilizing transition states.

- Kinetic Resolution : Monitor reaction progress via chiral HPLC to identify optimal quenching times .

- Statistical Design : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature vs. pressure) .

Q. How can researchers address gaps in the mechanistic understanding of 11-Gorgiacerol’s biosynthesis?

- Methodological Answer :

Isotopic Labeling : Incorporate ¹³C-labeled precursors to trace biosynthetic pathways via LC-MS/MS.

Enzyme Knockout Studies : Use CRISPR/Cas9 to silence putative biosynthetic genes in native organisms.

Computational Prediction : Apply genome mining tools (e.g., antiSMASH) to identify cryptic gene clusters .

Methodological Frameworks

Q. What criteria should guide the formulation of research questions on 11-Gorgiacerol’s structure-activity relationships (SAR)?

- Methodological Answer : Use the FINER framework:

- Feasible : Ensure access to synthetic intermediates (e.g., 11-Epigorgiacerol for comparative SAR).

- Novel : Explore understudied targets (e.g., mitochondrial enzymes vs. common kinase assays).

- Ethical : Adhere to biosafety protocols for cytotoxic compounds .

Q. How should researchers conduct a systematic literature review on 11-Gorgiacerol?

- Methodological Answer :

- Keyword Strategy : Combine terms (e.g., “11-Gorgiacerol” AND “total synthesis” OR “conformational analysis”) in Google Scholar, filtering by citations (≥10) and publication date (post-2010) .

- Source Evaluation : Prioritize peer-reviewed journals (e.g., Organic Letters, Journal of Organic Chemistry) over preprint repositories.

- Data Extraction : Tabulate synthetic yields, spectral data, and bioactivity metrics for meta-analysis .

Tables for Reference

Table 1 : Key Synthetic Approaches to 11-Gorgiacerol

| Method | Key Conditions | Yield (%) | Reference |

|---|---|---|---|

| Tandem Cyclization | Chiral Mn catalyst, 80°C | 45 | Schmidt et al. (2016) |

| Photocyclization | UV light, benzene, 24h | 32 | Weinstabl et al. (2012) |

Table 2 : Common Contradictions in Spectral Data

| Discrepancy | Resolution Strategy | Example Study |

|---|---|---|

| Variable NOE correlations | VT-NMR in CDCl₃ | Schmidt et al. (2016) |

| HRMS m/z shifts | Recalibrate using standard | Weinstabl et al. (2012) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.